molecular formula C10H10N2O2 B13090839 Ethyl 2-(3-cyanopyridin-4-YL)acetate

Ethyl 2-(3-cyanopyridin-4-YL)acetate

Cat. No.: B13090839
M. Wt: 190.20 g/mol
InChI Key: QTNNTJJLSYUNJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanopyridin-4-yl)acetate is an organic compound with the molecular formula C10H10N2O2. It is a heterocyclic building block commonly used in organic synthesis. The compound features a pyridine ring substituted with a cyano group and an ethyl ester group, making it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-cyanopyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-methylnicotinonitrile with diethyl carbonate in the presence of sodium hydride as a base. The reaction is typically carried out in tetrahydrofuran (THF) at a temperature range of 0°C to 60°C for about 16 hours. The resulting mixture is then quenched with ammonium chloride solution and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyanopyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-cyanopyridin-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-cyanopyridin-4-yl)acetate depends on its specific applicationThe cyano and ester groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 2-(3-cyanopyridin-4-yl)acetate can be compared with other similar compounds, such as:

These compounds share similar reactivity and applications but may differ in their physical properties and specific uses.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 2-(3-cyanopyridin-4-yl)acetate

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)5-8-3-4-12-7-9(8)6-11/h3-4,7H,2,5H2,1H3

InChI Key

QTNNTJJLSYUNJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)C#N

Origin of Product

United States

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